molecular formula C14H12N4O2S2 B3884494 4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B3884494
M. Wt: 332.4 g/mol
InChI Key: MTAMSINFJAZOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as PTA, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and biochemistry.

Scientific Research Applications

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been used in various scientific research applications due to its ability to inhibit carbonic anhydrase IX (CA IX), a protein that is overexpressed in cancer cells. CA IX plays a crucial role in tumor growth and survival, making it a promising target for cancer therapy. This compound has also been shown to inhibit other carbonic anhydrase isoforms, such as CA II and CA XII, which are involved in various physiological processes. Additionally, this compound has been used as a tool compound to study the role of CA IX in cancer progression and metastasis.

Mechanism of Action

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which can inhibit tumor growth and metastasis. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth and metastasis, induction of apoptosis in cancer cells, and modulation of pH regulation in the tumor microenvironment. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has several advantages for lab experiments, including its specificity for CA IX and its ability to inhibit other carbonic anhydrase isoforms. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for 4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide research. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, this compound could be used as a tool compound to study the role of CA IX in other diseases, such as osteoporosis and hypoxic diseases.

Properties

IUPAC Name

4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c15-22(19,20)12-5-3-11(4-6-12)17-14-18-13(9-21-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAMSINFJAZOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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